molecular formula C9H7ClN4 B12947699 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile

Cat. No.: B12947699
M. Wt: 206.63 g/mol
InChI Key: ULEHKVMLHFWHPJ-UHFFFAOYSA-N
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Description

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile is a chemical compound with the molecular formula C9H7ClN4 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a heterocyclic compound that contains both nitrogen and chlorine atoms

Preparation Methods

The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,1-f][1,2,4]triazine ring system.

    Nitrile Group Introduction:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events.

Comparison with Similar Compounds

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile can be compared with other similar compounds, such as:

    2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.

    2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethynylphenylboronic acid: This compound contains a boronic acid group, which makes it useful in different types of chemical reactions, such as Suzuki coupling.

Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile

InChI

InChI=1S/C9H7ClN4/c1-6(4-11)7-2-3-8-9(10)12-5-13-14(7)8/h2-3,5-6H,1H3

InChI Key

ULEHKVMLHFWHPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=C2N1N=CN=C2Cl

Origin of Product

United States

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